molecular formula C11H14N2S B1626573 N-Benzyl-N-cyclopropylthiourea CAS No. 89563-47-3

N-Benzyl-N-cyclopropylthiourea

Cat. No.: B1626573
CAS No.: 89563-47-3
M. Wt: 206.31 g/mol
InChI Key: RXXHRXYRWHBVBN-UHFFFAOYSA-N
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Description

N-Benzyl-N-cyclopropylthiourea is a thiourea derivative featuring a benzyl group and a cyclopropyl substituent attached to the thiourea core (N–CS–N). Thioureas are characterized by their –NH–CS–NH– backbone, which can be functionalized with diverse substituents to modulate chemical, physical, and biological properties.

Properties

CAS No.

89563-47-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-benzyl-1-cyclopropylthiourea

InChI

InChI=1S/C11H14N2S/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)

InChI Key

RXXHRXYRWHBVBN-UHFFFAOYSA-N

SMILES

C1CC1N(CC2=CC=CC=C2)C(=S)N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

2.2. Structural and Conformational Differences

Crystallographic studies highlight how substituents influence molecular geometry:

  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea () adopts a planar conformation due to intramolecular hydrogen bonding between the benzoyl carbonyl and thiourea NH. The flexible n-butyl chain may enhance solubility but reduce rigidity .
  • The benzyl group’s aromaticity may promote π-π stacking interactions absent in aliphatic-substituted analogs.
2.3. Electrochemical Properties

Cyclic voltammetry (CV) of N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea () revealed reduction peaks at −0.85 V (nitro group) and −1.25 V (cyano group), indicating redox activity relevant to antimicrobial mechanisms . N-Benzyl-N-cyclopropylthiourea, lacking such electroactive groups, may rely on non-redox pathways (e.g., membrane disruption) for bioactivity.

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity Key Properties References
This compound Benzyl, Cyclopropyl Not explicitly reported High lipophilicity, steric hindrance Inferred
N-p-Methylbenzoyl-N’-substituted thiourea p-Methylbenzoyl, variable Antimicrobial Electron-withdrawing substituents
N-(4-Nitrobenzoyl)-N′-4-cyanophenyl Nitrobenzoyl, Cyanophenyl Antibacterial, Antifungal Redox-active (CV peaks at −0.85 V, −1.25 V)
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl, n-Butylphenyl Structural model Planar conformation, flexible chain

Discussion of Functional Group Impact

  • Benzyl vs. Benzoyl : Benzyl (electron-donating) may improve lipid solubility, whereas benzoyl (electron-withdrawing) enhances electrophilicity for target binding .
  • Cyclopropyl vs. n-Butyl : Cyclopropyl’s rigidity may reduce metabolic degradation but limit conformational adaptability compared to flexible n-alkyl chains .
  • Nitro/Cyano vs. Hydrocarbon: Polar groups (nitro, cyano) enhance redox activity and hydrogen bonding, whereas hydrocarbon substituents prioritize hydrophobic interactions .

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